FGFR4 Biochemical Potency: Fgfr4-IN-4 vs. BLU9931 and Fisogatinib
A direct head-to-head comparison of Fgfr4-IN-4's biochemical potency is currently limited in public repositories. However, class-level inference can be drawn from established FGFR4 inhibitors. BLU9931, a covalent irreversible inhibitor, exhibits an IC50 of 3 nM against FGFR4, with approximately 297-, 184-, and 50-fold selectivity over FGFR1, FGFR2, and FGFR3, respectively . Fisogatinib (BLU-554), another covalent inhibitor, demonstrates an IC50 of 5 nM . Fgfr4-IN-4 is characterized as an FGFR4 inhibitor with anti-tumor activity, but its precise IC50 and selectivity profile are not disclosed in the patent or primary literature [1]. The absence of published quantitative potency data for Fgfr4-IN-4 relative to these comparators represents a critical information gap for scientific selection.
| Evidence Dimension | FGFR4 biochemical inhibitory activity |
|---|---|
| Target Compound Data | Not publicly reported in quantitative form; described as FGFR4 inhibitor with anti-tumor activity |
| Comparator Or Baseline | BLU9931: IC50 = 3 nM; Fisogatinib: IC50 = 5 nM |
| Quantified Difference | Unable to calculate due to lack of target compound quantitative data |
| Conditions | Biochemical kinase assay (cell-free) |
Why This Matters
Quantitative potency is a primary filter for selecting a chemical probe; the lack of published data for Fgfr4-IN-4 precludes direct potency-based comparison and requires empirical validation prior to use.
- [1] Deng H, Yang F, Yu H, Chen Z, Xu Y. FGFR4 INHIBITOR, PREPARATION METHOD THEREFOR AND PHARMACEUTICAL USE THEREOF. WO2018113584A1, 2018. View Source
